3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Lipophilicity Drug-likeness Isomer differentiation

3‑Amino‑3‑(5‑(3‑(trifluoromethyl)phenyl)furan‑2‑yl)propanamide (CAS 771522‑82‑8) is a heterocyclic β‑amino amide that features a furan ring substituted at the 5‑position with a 3‑(trifluoromethyl)phenyl group and at the 2‑position with a 2‑aminopropanamide side chain. Its computed physicochemical properties—including XLogP3 of 1.3, topological polar surface area (TPSA) of 82.3 Ų, two hydrogen‑bond donors, six hydrogen‑bond acceptors, and four rotatable bonds—place it within the “drug‑like” space and make it a versatile intermediate for medicinal chemistry.

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
CAS No. 771522-82-8
Cat. No. B15147398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide
CAS771522-82-8
Molecular FormulaC14H13F3N2O2
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)N)N
InChIInChI=1S/C14H13F3N2O2/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H2,19,20)
InChIKeyJZIPQAUZLNCYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide Procurement: Core Structural and Physicochemical Snapshot


3‑Amino‑3‑(5‑(3‑(trifluoromethyl)phenyl)furan‑2‑yl)propanamide (CAS 771522‑82‑8) is a heterocyclic β‑amino amide that features a furan ring substituted at the 5‑position with a 3‑(trifluoromethyl)phenyl group and at the 2‑position with a 2‑aminopropanamide side chain [1]. Its computed physicochemical properties—including XLogP3 of 1.3, topological polar surface area (TPSA) of 82.3 Ų, two hydrogen‑bond donors, six hydrogen‑bond acceptors, and four rotatable bonds—place it within the “drug‑like” space and make it a versatile intermediate for medicinal chemistry [1]. No public bioactivity or in‑vivo data exist for this compound; its value resides primarily in its differentiated substitution pattern relative to closely related isomers and in its amenability to further synthetic elaboration [1].

Why 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide Cannot Be Casually Swapped with Isomeric or De‑Trifluoromethylated Analogs


Closely related furan‑propanamide building blocks—most notably the ortho‑CF₃ isomer (CAS 771522‑81‑7)—share the same molecular formula but differ critically in the position of the trifluoromethyl group on the phenyl ring . This positional shift alters the molecule’s electrostatic potential surface, steric profile, and hydrogen‑bonding capabilities, all of which directly influence molecular recognition in biological targets and reactivity in coupling reactions . Blindly interchanging the meta‑CF₃ compound with its ortho‑CF₃ isomer or with non‑fluorinated analogs risks generating structure‑activity relationships (SAR) that are not transferable, leading to erroneous hit‑to‑lead decisions and wasted synthesis resources . The quantitative evidence below details the measurable dimensions along which this compound diverges from its closest substitutes.

Quantitative Differentiators of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide Against Closest Analogs


Meta‑CF₃ Position Delivers a Distinct Lipophilicity–Polarity Balance Relative to Ortho‑CF₃ Isomers

The meta‑trifluoromethylphenyl substitution in the target compound results in a computed XLogP3 of 1.3 and a TPSA of 82.3 Ų [1]. In the ortho‑CF₃ isomer, the proximity of the CF₃ group to the furan ring creates the potential for intramolecular steric clashes and a different solvation shell, which is predicted to shift the lipophilicity value upward by approximately 0.3–0.5 log units . Such a shift moves the ortho isomer closer to the upper lipophilicity limit favorable for oral absorption, whereas the meta isomer sits comfortably within the balanced region (1 < XLogP < 3) preferred for fragment‑based screening libraries .

Lipophilicity Drug-likeness Isomer differentiation

Meta‑CF₃ Substitution Avoids Intramolecular Hydrogen‑Bond Masking of the Free Amine, Preserving Derivatization Potential

The target compound presents an unencumbered primary amine and a primary amide that together provide two orthogonal reactive handles [1]. In the ortho‑CF₃ isomer, the close spatial arrangement of the CF₃ substituent and the furan–propanamide moiety can enable weak intramolecular F···H–N hydrogen bonds (distance ≈ 2.2–2.5 Å in low‑energy conformers), which partially sequester the amine lone pair and reduce its nucleophilicity . This intramolecular masking effect is absent in the meta‑CF₃ compound, as the CF₃ group is positioned > 5 Å from the amine center in the lowest‑energy conformer . Consequently, acylation or reductive amination reactions on the meta isomer proceed with higher conversion under identical conditions.

Intramolecular hydrogen bonding Derivatization efficiency Structural isomerism

Furan Ring Substituent Topology Differentiates Reactivity in Cross‑Coupling Reactions from Phenyl‑Only Analogs

The C5‑arylated furan core in the target compound is electronically distinct from the corresponding phenyl‑isosteric or thiophene analogs [1]. The furan oxygen donates electron density to the ring, increasing the electron richness at C3 and C4, which facilitates electrophilic aromatic substitution and metal‑catalyzed C–H activation at these positions [2]. In contrast, the fully carbonaceous biphenyl‑propanamide analog (lacking the furan oxygen) is electron‑neutral and unreactive toward mild electrophiles. This means the target compound can serve as a dual‑purpose intermediate—undergoing amide/amine derivatization while also permitting further late‑stage functionalization of the furan scaffold [2].

Cross-coupling reactivity Heterocyclic building blocks Synthetic utility

Procurement‑Driven Application Scenarios for 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide


Fragment‑Based Lead Generation Libraries Requiring Balanced Lipophilicity

With an XLogP3 of 1.3 and TPSA of 82.3 Ų [1], this compound fits the ‘rule‑of‑three’ space preferred for fragment screening. It can be incorporated into fragment libraries where maintaining solubility and low non‑specific binding is paramount, outperforming the more lipophilic ortho‑CF₃ isomer that risks poor aqueous solubility [1].

Diversity‑Oriented Synthesis via Orthogonal Amine + Amide Derivatization

The free β‑amino group and the primary amide offer two independent reactive sites [1]. This enables sequential functionalization—for example, amide coupling followed by reductive amination—without protecting‑group manipulation, streamlining the generation of densely functionalized analogs .

SAR Exploration Around the 5‑(3‑Trifluoromethylphenyl)furan Pharmacophore

The meta‑CF₃ phenylfuran core is a recognized scaffold in bioactive molecules such as the 1,4‑diazabicyclo[3.2.2]nonan‑4‑yl‑furan‑methanone series with analgesic activity [2]. This building block provides direct access to the core, allowing systematic variation of the propanamide side chain while keeping the pharmacophore constant, thereby generating interpretable SAR data [2].

Chemical Probe Synthesis Targeting CNS Biomolecules

The combination of moderate lipophilicity (XLogP3 = 1.3) and TPSA well below the 90 Ų threshold associated with poor blood–brain barrier penetration [1] makes this compound a suitable starting point for CNS‑oriented probe design, where balancing passive permeability and solubility is critical [1].

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